Cas no 1164458-01-8 (N,N-dimethyl-4-(2-phenylethenesulfonamido)benzene-1-sulfonamide)

N,N-dimethyl-4-(2-phenylethenesulfonamido)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- SMR000063047
- CHEMBL1527873
- AKOS000955126
- MLS000058001
- N,N-dimethyl-4-(2-phenylethenesulfonamido)benzene-1-sulfonamide
- MLS002634378
- HMS2356L08
- AB00426016-05
- EN300-18164270
- 1164458-01-8
- Z45752645
-
- インチ: 1S/C16H18N2O4S2/c1-18(2)24(21,22)16-10-8-15(9-11-16)17-23(19,20)13-12-14-6-4-3-5-7-14/h3-13,17H,1-2H3/b13-12+
- InChIKey: MOVXAFKSRWGBBY-OUKQBFOZSA-N
- ほほえんだ: S(C1C=CC(=CC=1)NS(/C=C/C1C=CC=CC=1)(=O)=O)(N(C)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 366.07079941g/mol
- どういたいしつりょう: 366.07079941g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 616
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 100Ų
- 疎水性パラメータ計算基準値(XlogP): 2
N,N-dimethyl-4-(2-phenylethenesulfonamido)benzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18164270-0.5g |
1164458-01-8 | 90% | 0.5g |
$671.0 | 2023-09-19 | ||
Enamine | EN300-18164270-2.5g |
1164458-01-8 | 90% | 2.5g |
$1370.0 | 2023-09-19 | ||
Enamine | EN300-18164270-0.25g |
1164458-01-8 | 90% | 0.25g |
$642.0 | 2023-09-19 | ||
Enamine | EN300-18164270-10g |
1164458-01-8 | 90% | 10g |
$3007.0 | 2023-09-19 | ||
Enamine | EN300-18164270-0.05g |
1164458-01-8 | 90% | 0.05g |
$587.0 | 2023-09-19 | ||
Enamine | EN300-18164270-0.1g |
1164458-01-8 | 90% | 0.1g |
$615.0 | 2023-09-19 | ||
Enamine | EN300-18164270-5g |
1164458-01-8 | 90% | 5g |
$2028.0 | 2023-09-19 | ||
Enamine | EN300-18164270-1g |
1164458-01-8 | 90% | 1g |
$699.0 | 2023-09-19 |
N,N-dimethyl-4-(2-phenylethenesulfonamido)benzene-1-sulfonamide 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
N,N-dimethyl-4-(2-phenylethenesulfonamido)benzene-1-sulfonamideに関する追加情報
N,N-Dimethyl-4-(2-phenylethenesulfonamido)benzene-1-sulfonamide: A Comprehensive Overview
N,N-Dimethyl-4-(2-phenylethenesulfonamido)benzene-1-sulfonamide, also known by its CAS registry number 1164458-01-8, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of sulfonamides, which are widely studied for their diverse functional properties. The molecule's structure is characterized by a benzene ring substituted with two sulfonamide groups, one of which is further substituted with a phenylethene moiety, enhancing its reactivity and versatility.
Recent advancements in synthetic chemistry have enabled the precise synthesis of N,N-dimethyl-4-(2-phenylethenesulfonamido)benzene-1-sulfonamide, allowing researchers to explore its properties in depth. The compound's unique structure makes it an interesting candidate for applications in drug design, material science, and catalysis. Its ability to form stable complexes with metal ions has been a focal point of recent studies, particularly in the context of transition metal catalysis.
One of the most promising areas of research involving this compound is its role in medicinal chemistry. The sulfonamide group is known for its ability to act as a bioisostere for carboxylic acids, making it a valuable component in drug design. In particular, the 2-phenylethenesulfonamido group has been shown to exhibit selective binding affinity towards certain biological targets, such as protein kinases and proteases. This selectivity could pave the way for the development of novel therapeutic agents with improved efficacy and reduced side effects.
The synthesis of N,N-dimethyl-4-(2-phenylethenesulfonamido)benzene-1-sulfonamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized reaction conditions to achieve high yields and purity, ensuring that the compound is suitable for both academic and industrial applications. The use of microwave-assisted synthesis has been particularly effective in streamlining the production process, reducing reaction times, and minimizing waste.
In terms of physical properties, this compound exhibits a high degree of stability under physiological conditions, making it an ideal candidate for biomedical applications. Its solubility profile has been extensively studied, revealing that it can dissolve in both polar and non-polar solvents depending on the substituents' electronic nature. This property is crucial for its potential use in drug delivery systems, where solubility often determines bioavailability.
The structural versatility of N,N-dimethyl-4-(2-phenylethenesulfonamido)benzene-1-sulfonamide also lends itself to applications in materials science. For instance, its ability to form self-assembled monolayers on various substrates has been explored for use in nanotechnology and surface engineering. The compound's unique electronic properties make it a potential candidate for organic electronics, particularly in the development of new semiconducting materials.
Another area where this compound has shown promise is in catalytic processes. The sulfonamide group acts as a strong electron-withdrawing group, enhancing the acidity of adjacent protons and facilitating catalytic activity. Recent studies have demonstrated its effectiveness as a catalyst in Friedel-Crafts alkylation reactions, where it significantly improves reaction yields compared to traditional catalysts.
In conclusion, N,N-dimethyl-4-(2-phenylethenesulfonamido)benzene-1-sulfonamide (CAS No. 1164458-01-8) is a multifaceted compound with a wide range of potential applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking innovative solutions in drug discovery, materials science, and catalysis. As ongoing research continues to uncover new insights into its properties and capabilities, this compound is poised to play an increasingly important role in advancing modern chemistry.
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